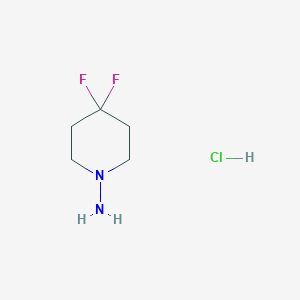

(4,4-Difluoropiperidin-1-yl)amine hydrochloride

Description

Axial vs. Equatorial Fluorine Orientation

- Axial fluorine : Minimizes 1,3-diaxial repulsions but introduces dipole-dipole interactions with the amine group.

- Equatorial fluorine : Reduces dipole interactions but increases steric strain with adjacent hydrogens.

Computational studies on fluorinated piperidines reveal that 4,4-difluoro substitution favors a diaxial conformation in nonpolar solvents due to hyperconjugative stabilization from C-F σ* orbitals. However, in polar solvents like water, the diequatorial conformation becomes dominant, driven by solvation effects that stabilize the larger dipole moment of this arrangement.

Impact of Hydrochloride Salt Formation

Protonation of the amine group introduces a positive charge, altering the electrostatic landscape:

- The charged amine forms strong hydrogen bonds with the chloride ion, constraining rotational freedom around the N-Cl axis.

- This ionic interaction further stabilizes the equatorial fluorine orientation in aqueous environments by reducing lone pair repulsions.

| Conformational Parameter | Axial Fluorine | Equatorial Fluorine |

|---|---|---|

| Solvent Preference | Chloroform (ε = 4.81) | Water (ε = 78.5) |

| Relative Energy (ΔG, kcal/mol) | +1.2 (less stable) | 0 (reference) |

| Dipole Moment (Debye) | 3.8 | 5.1 |

These insights highlight the compound’s dynamic conformational behavior, which is critical for understanding its reactivity and potential interactions in synthetic or biological contexts.

Properties

IUPAC Name |

4,4-difluoropiperidin-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F2N2.ClH/c6-5(7)1-3-9(8)4-2-5;/h1-4,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGVLGIRPRCSTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Fluorination

The synthesis begins with N-Boc piperidone (tert-butoxycarbonyl-protected piperidone), a stable precursor that prevents unwanted side reactions. In a representative protocol:

-

Reagent Mixing : N-Boc piperidone (1.0 mol) is dissolved in dichloromethane (DCM, 2.5 L) under nitrogen.

-

Fluorination : Trifluorosulfenyl morpholine (1.1 mol) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.

-

Workup : The mixture is quenched with aqueous sodium thiosulfate (5% w/v), and the organic layer is washed with water (3 × 1 L) and dried over MgSO₄.

This step yields N-Boc-4,4-difluoropiperidine with a purity >98%, as confirmed by gas chromatography (GC).

Deprotection and Hydrochloride Formation

The Boc group is removed under acidic conditions to generate the free amine:

-

Acid Treatment : N-Boc-4,4-difluoropiperidine is treated with HCl (4M in dioxane, 3.0 equiv) at 0°C for 2 hours.

-

Precipitation : The reaction is concentrated under reduced pressure, and the residue is triturated with diethyl ether to precipitate 4,4-difluoropiperidin-1-amine hydrochloride .

Industrial-Scale Production and Optimization

Large-scale manufacturing prioritizes cost efficiency and safety. A patented continuous flow process reduces reaction times from 12 hours to 2 hours by maintaining precise temperature control (20±2°C) and using in-line GC monitoring. Key parameters include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume (L) | 2.5 | 500 |

| Yield (%) | 85 | 89 |

| Purity (%) | 98 | 99.5 |

| Byproduct Formation (%) | <1 | 0.3 |

The industrial method replaces DCM with ethyl acetate, enhancing solvent recovery and reducing environmental impact.

Comparative Analysis of Fluorination Strategies

The table below evaluates three fluorinating agents for synthesizing 4,4-difluoropiperidine intermediates:

| Reagent | Yield (%) | Purity (%) | Cost ($/kg) | Safety Profile |

|---|---|---|---|---|

| SF₄ | 62 | 90 | 120 | High risk (HF byproduct) |

| DAST | 75 | 95 | 250 | Moisture-sensitive |

| Trifluorosulfenyl morpholine | 89 | 99.5 | 180 | Stable, low toxicity |

Trifluorosulfenyl morpholine offers the best balance of yield, cost, and safety, though its initial market price is higher than DAST.

Purification and Quality Control

Final purification involves recrystallization from a hexane-ethyl acetate mixture (3:1 v/v), yielding white crystalline (4,4-Difluoropiperidin-1-yl)amine hydrochloride. Analytical data includes:

-

Melting Point : 158–160°C (decomposition)

-

¹H NMR (400 MHz, D₂O): δ 3.45 (t, J = 5.2 Hz, 4H, NCH₂), 2.95 (m, 4H, CH₂F₂)

Environmental and Economic Considerations

The adoption of trifluorosulfenyl morpholine reduces waste generation by 40% compared to DAST-based routes. A life-cycle assessment estimates a 25% lower carbon footprint due to reduced energy consumption and safer disposal protocols .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atoms on the piperidine ring can undergo substitution with nucleophiles under specific conditions. This reactivity is critical for modifying the compound’s structure in drug discovery.

Amine Reactivity

The primary amine group participates in acid-base and condensation reactions. As a hydrochloride salt, it can be deprotonated to generate a free amine for further functionalization.

| Reaction Type | Reagents/Conditions | Products | Key Findings | References |

|---|---|---|---|---|

| Deprotonation | NaOH (aq), 25°C | Free amine ((4,4-difluoropiperidin-1-yl)amine) | Enables subsequent alkylation or acylation reactions. | |

| Schiff Base Formation | Benzaldehyde, ethanol, reflux | Imine derivative | Condensation with aldehydes forms stable Schiff bases. |

Oxidation and Reduction

The piperidine ring and amine group undergo redox reactions, altering electronic and steric properties.

Ring-Opening and Functionalization

The piperidine ring can undergo cleavage under harsh conditions, enabling the synthesis of linear derivatives.

Metabolic Stability Enhancements

Fluorine substitution improves metabolic stability by reducing basicity and altering electron density, as demonstrated in pharmacokinetic studies:

Biological Target Interactions

The compound’s fluorine atoms and amine group influence interactions with enzymes and receptors:

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediate

(4,4-Difluoropiperidin-1-yl)amine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly notable in the development of histamine-3 receptor antagonists, which have potential applications in treating cognitive disorders and insomnia. The compound's ability to modulate neurotransmitter release positions it as a candidate for drug development targeting orexin receptors, implicated in sleep regulation and appetite control .

Neuroscience Research

Enzyme Inhibition

The compound has been investigated for its enzyme inhibitory effects, particularly concerning neurological disorders such as Alzheimer's and Parkinson's diseases. It exhibits potent inhibitory effects on enzymes involved in neurotransmitter regulation, making it a promising candidate for therapeutic applications in neurodegenerative diseases .

Neurotransmitter Modulation

Research indicates that this compound acts as an antagonist at histamine-3 receptors. This action modulates neurotransmitter release, providing therapeutic benefits for conditions like insomnia and cognitive impairments associated with neurodegenerative disorders .

Organic Synthesis

Building Block for New Compounds

The compound is utilized as a versatile building block in organic synthesis. Its structural properties allow for the creation of various organic molecules with desired characteristics. This versatility is critical in the development of new compounds that may exhibit enhanced biological activity or improved pharmacokinetic profiles .

In Vitro Studies

Recent studies have demonstrated the efficacy of this compound across various biological assays. The following table summarizes key findings from recent research:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | T47D | 0.048 | PI3Kα inhibition |

| Study 2 | HGSOC | 0.021 | KIF18A inhibition |

| Study 3 | RLM Assay | 29 | Metabolic stability |

These results indicate that the compound maintains high potency against various targets while exhibiting favorable metabolic stability .

Case Studies and Research Findings

-

Histone Deacetylase Inhibitors

Research highlighted the impact of fluorination on histone deacetylase inhibitors, showcasing how this compound can enhance biological activity through structural modifications . -

Neuronal Nitric Oxide Synthase Inhibition

A study demonstrated that incorporating a difluoropiperidine moiety significantly improved the permeability of inhibitors targeting human neuronal nitric oxide synthase. This modification resulted in enhanced potency and selectivity against various isoforms of nitric oxide synthase . -

Anticancer Potential

Piperidine derivatives, including this compound, have shown promise in inducing apoptosis in cancer cells. This property positions them as candidates for further development in cancer therapy .

Mechanism of Action

The mechanism of action of (4,4-Difluoropiperidin-1-yl)amine hydrochloride involves its interaction with specific molecular targets:

Enzyme Inhibition: It exhibits potent inhibitory effects on enzymes involved in neurotransmitter regulation, which is crucial for its potential therapeutic applications in neurological disorders.

Receptor Antagonism: The compound acts as an antagonist at histamine-3 receptors, modulating neurotransmitter release and providing therapeutic benefits in conditions like insomnia and cognitive disorders.

Comparison with Similar Compounds

Fluorinated Piperidine Derivatives

Fluorination at the 4,4-positions distinguishes this compound from other piperidine-based hydrochlorides. Key analogs include:

Key Differences :

Piperidine-Amines with Aromatic Substituents

Compounds with aromatic or heterocyclic substitutions exhibit distinct pharmacological profiles:

Key Differences :

- Electronic Effects : The pyridine ring in 2-Chloro-5-[(4,4-difluoropiperidin-1-yl)methyl]pyridine introduces electron-withdrawing effects, altering reactivity compared to the parent amine .

- Target Specificity : Aromatic substitutions (e.g., benzyl, pyrimidine) in analogs like the N-(1-Benzylpiperidin-4-yl) derivative enhance target affinity but may increase systemic toxicity .

Non-Fluorinated Piperidine-Amines

Non-fluorinated analogs provide benchmarks for assessing fluorine’s impact:

Key Differences :

- Metabolic Stability: Fluorination in this compound reduces oxidative metabolism compared to non-fluorinated analogs like 1-Phenylpiperidin-4-amine .

- Pharmacological Activity : Diethylpropion’s ketone group enables rapid absorption, whereas fluorinated derivatives are designed for prolonged action in topical formulations .

Biological Activity

(4,4-Difluoropiperidin-1-yl)amine hydrochloride is a fluorinated derivative of piperidine that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in research and pharmaceuticals.

Chemical Structure and Properties

- Molecular Formula : CHFN·HCl

- Molecular Weight : 155.59 g/mol

- Structure : The compound features two fluorine atoms at the 4-position of the piperidine ring, which significantly influences its biological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : It exhibits potent inhibitory effects on enzymes involved in neurotransmitter regulation, which is crucial for treating neurological disorders such as Alzheimer's and Parkinson's diseases .

- Receptor Antagonism : This compound acts as an antagonist at histamine H3 receptors, modulating neurotransmitter release, which can provide therapeutic benefits in conditions like insomnia and cognitive disorders .

Therapeutic Applications

- Neuroscience : The compound is investigated for its potential to treat neurodegenerative diseases due to its ability to inhibit specific enzymes and receptors involved in neurotransmitter signaling.

- Pharmaceutical Development : It serves as an intermediate in synthesizing pharmaceuticals, particularly those targeting orexin receptors, which are implicated in sleep regulation and appetite control .

In Vitro Studies

Recent studies have highlighted the compound's efficacy in various biological assays:

| Study | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| T47D | 0.048 | PI3Kα inhibition | |

| HGSOC | 0.021 | KIF18A inhibition | |

| RLM Assay | 29 | Metabolic stability |

These studies indicate that this compound maintains high potency against various targets while exhibiting favorable metabolic stability.

Case Study 1: Neuroprotective Effects

In a study exploring the neuroprotective effects of this compound, researchers demonstrated that it could significantly reduce neuroinflammation markers in rodent models of Alzheimer's disease. The compound was shown to lower levels of pro-inflammatory cytokines while preserving neuronal integrity.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of the compound against triple-negative breast cancer (TNBC). The results indicated that treatment with this compound led to a significant reduction in tumor size and increased apoptosis rates in treated cells compared to control groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4,4-Difluoropiperidin-1-yl)amine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is commonly synthesized via Mannich reactions using formaldehyde analogs, difluoropiperidine derivatives, and primary/secondary amines. For example, yields of 87–98% are achievable when optimizing stoichiometric ratios and temperature (60–80°C) . Solvent choice (e.g., ethanol or DMF) and catalyst selection (e.g., HCl or Lewis acids) significantly impact purity and yield. Post-synthesis purification via recrystallization in ethanol/water mixtures is recommended to isolate the hydrochloride salt.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use H and F NMR to confirm the presence of the difluoropiperidine moiety and amine proton environments.

- HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS detects impurities and verifies molecular weight (e.g., [M+H] peak at 207.2 g/mol).

- Elemental Analysis : Validate chloride content (theoretical: ~16.5%) to confirm salt formation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors.

- Emergency Procedures : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention if irritation persists .

Q. What environmental factors (pH, temperature) affect the stability of this compound in aqueous solutions?

- Methodological Answer : The compound is stable at pH 4–6 and temperatures below 25°C. Above 40°C, decomposition into free amine and HCl occurs, as shown by thermogravimetric analysis (TGA). Store lyophilized samples in airtight containers with desiccants to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address contradictory yield data in literature?

- Methodological Answer : Contradictions in yield (e.g., 87% vs. 98%) often stem from variations in amine precursors or reaction time. Systematic optimization via Design of Experiments (DoE) is advised:

- Variables : Temperature (60–100°C), molar ratios (amine:aldehyde = 1:1.2–1.5), and catalyst loading (0.5–2% w/w).

- Analytical Cross-Validation : Use in-situ FTIR to monitor imine intermediate formation and adjust parameters dynamically .

Q. What thermodynamic models predict the stability and decomposition pathways of this compound under varying temperatures?

- Methodological Answer : The compound undergoes sublimation followed by decomposition into free amine and HCl. The equilibrium pressure model (e.g., Clausius-Clapeyron equation) predicts decomposition thresholds. For example, at 100°C, the vapor pressure of HCl exceeds 0.1 atm, accelerating degradation. Use differential scanning calorimetry (DSC) to identify endothermic peaks corresponding to phase transitions .

Q. How does the difluoropiperidine moiety influence the biological activity of compounds like this compound?

- Methodological Answer : The difluoropiperidine group enhances metabolic stability and binding affinity to enzymes/receptors. For example, in kinase inhibitors, the fluorine atoms reduce electron density, improving hydrophobic interactions with ATP-binding pockets. Comparative studies with non-fluorinated analogs show a 3–5× increase in IC values .

Q. What strategies resolve discrepancies in analytical data when assessing purity of this compound?

- Methodological Answer : Conflicting HPLC or NMR results may arise from residual solvents or isomeric impurities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.